molecular formula C18H22N2O3S B5884517 N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide

Cat. No.: B5884517
M. Wt: 346.4 g/mol
InChI Key: APGBSISDCBLMEJ-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethyl-4-aminophenyl with methyl-(4-methylphenyl)sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction removes oxygen atoms or adds hydrogen atoms, often resulting in a simpler structure.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.

    Medicine: Research is ongoing to explore its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide
  • Methanone, (4-methylphenyl)phenyl-

Uniqueness

N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl and sulfonylamino groups play crucial roles in its reactivity and interactions with other molecules, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains

Properties

IUPAC Name

N-[3,5-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-6-8-17(9-7-12)24(22,23)20(5)18-13(2)10-16(11-14(18)3)19-15(4)21/h6-11H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGBSISDCBLMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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